molecular formula C17H19BrN8 B2874921 5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine CAS No. 2320890-83-1

5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine

Cat. No.: B2874921
CAS No.: 2320890-83-1
M. Wt: 415.299
InChI Key: LYEOHWWGCRNCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C17H19BrN8 and its molecular weight is 415.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research into fused azolo[1,5-a]pteridines and azolo[5,1-b]purines involves the investigation of various nitration agents and their effects on azolo[1,5-a]pyrimidin-7-amines. This study by Gazizov et al. (2020) explores the nitration products obtained under different conditions, leading to the synthesis of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their subsequent reduction to [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines. These compounds are further reacted with electrophilic compounds to form annulated cycles, demonstrating the synthetic versatility of azolo-pyrimidines and triazolopyrimidines in creating complex heterocyclic structures (Gazizov et al., 2020).

Anticancer and Antimicrobial Activities

Enaminones, which can be used as building blocks for synthesizing substituted pyrazoles, have shown potential in creating compounds with antitumor and antimicrobial activities. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, which were further reacted to yield various heterocyclic compounds. Some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, indicating their potential as anticancer agents. Additionally, certain compounds demonstrated antimicrobial activity, highlighting the therapeutic applications of triazolopyrimidines and their derivatives in treating infectious diseases (Riyadh, 2011).

Mechanism of Tubulin Inhibition

A study by Zhang et al. (2007) on the synthesis and SAR of triazolopyrimidines as anticancer agents revealed that these compounds possess a unique mechanism of tubulin inhibition. Unlike other tubulin inhibitors that promote tubulin polymerization and compete with paclitaxel for binding, triazolopyrimidines inhibit the binding of vincas to tubulin. This distinctive mechanism highlights the potential of triazolopyrimidines in developing novel anticancer therapies, especially in overcoming resistance associated with multidrug resistance transporter proteins (Zhang et al., 2007).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory effects) .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological activity.

Result of Action

Based on the reported pharmacological activities of similar compounds, the compound may have effects such as inhibiting cell growth and proliferation (anticancer activity), inhibiting microbial growth (antimicrobial activity), reducing pain and inflammation (analgesic and anti-inflammatory activity), reducing oxidative stress (antioxidant activity), inhibiting viral replication (antiviral activity), and inhibiting various enzymatic processes (enzyme inhibitory effects) .

Properties

IUPAC Name

5-bromo-N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN8/c1-24(17-19-7-12(18)8-20-17)13-9-25(10-13)15-6-5-14-21-22-16(26(14)23-15)11-3-2-4-11/h5-8,11,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEOHWWGCRNCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=C(C=N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.